molecular formula C16H12Cl2N4OS B11973457 4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11973457
M. Wt: 379.3 g/mol
InChI Key: VZJBIZFASNPEHH-DJKKODMXSA-N
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Description

4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a phenoxymethyl group, and a dichlorobenzylidene moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and dichlorobenzylidene moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,6-Dichlorobenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
  • 4-[(2,6-Dichlorobenzylidene)amino]-N,N-diethylbenzenesulfonamide

Uniqueness

4-((2,6-Dichlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, phenoxymethyl group, and dichlorobenzylidene moiety This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4OS/c17-13-7-4-8-14(18)12(13)9-19-22-15(20-21-16(22)24)10-23-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24)/b19-9+

InChI Key

VZJBIZFASNPEHH-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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